Cloperastine
Overview
Description
Cloperastine is an antitussive and antihistamine that is marketed as a cough suppressant in Japan, Hong Kong, and in some European countries . It was first introduced in 1972 in Japan, and then in Italy in 1981 .
Synthesis Analysis
The synthesis of Cloperastine involves the halogenation of 4-Chlorobenzhydrol with phosphorus tribromide in tetrachloromethane to give 1-(Bromophenylmethyl)-4-chlorobenzene. This is then treated with ethylenechlorohydrin to give 1-(4-Chlorobenzhydryl)oxy-2-chloroethane. The reaction with piperidine completes the synthesis of Cloperastine . An efficient synthesis of Cloperastine intermediates has been achieved using engineered alcohol dehydrogenase with a hydrophobic pocket .Molecular Structure Analysis
The molecular formula of Cloperastine is C20H24ClNO . It belongs to the class of organic compounds known as diphenylmethanes, which consists of a methane wherein two hydrogen atoms are replaced by two phenyl groups .Physical And Chemical Properties Analysis
The molecular weight of Cloperastine is 366.32 . It is a small molecule .Scientific Research Applications
Pharmacokinetic Research : A study by Lun et al. (2020) developed a chiral LC-MS/MS technology for quantifying cloperastine enantiomers in rat plasma, useful for enantioselective metabolism or drug interaction studies.
Cardiovascular Effects : Takahara et al. (2012) discovered that cloperastine can inhibit hERG K⁺ channels and prolong QT intervals in guinea pigs, indicating its proarrhythmic potential at overdoses, similar to the antihistamine drug diphenhydramine (Takahara et al., 2012).
COVID-19 Treatment Potential : Turabián (2020) proposed cloperastine for treating COVID-19 due to its antitussive properties and potential antiviral effects, suggesting its utility in retrospective case-control studies and clinical trials (Turabián, 2020).
Impurity Analysis in Drug Synthesis : Research by Liu et al. (2020) focused on identifying and quantifying impurities in cloperastine hydrochloride, highlighting the need for quality control in drug synthesis (Liu et al., 2020).
Structural Analysis : Marubayashi et al. (1999) analyzed the crystal structure of cloperastine fendizoate, providing insights into its three-dimensional structure and structure-activity relationships (Marubayashi et al., 1999).
Neurological Impact : Kimura et al. (2019) explored how oral administration of cloperastine affects the micturition reflex in mice, indicating its potential impact on neurological functions (Kimura et al., 2019).
Endocrine Disruptor Effects : A study by Soeda et al. (2014) found that cloperastine can ameliorate impairment of passive avoidance responses in mice exposed prenatally to diethylstilbestrol, an endocrine disruptor (Soeda et al., 2014).
Combination with Other Drugs : Sakata et al. (2007) investigated the effects of a solid-state reaction between paracetamol and cloperastine hydrochloride, revealing changes in pharmaceutical properties of their combination (Sakata et al., 2007).
Chemiluminescence Analysis : Sun and Lu (2006) developed a flow injection chemiluminescence method for determining cloperastine hydrochloride, contributing to analytical chemistry (Sun & Lu, 2006).
Adverse Reactions : Linazasoro et al. (2000) reported a case of acute dystonia in a patient with schizophrenia after ingesting a cloperastine-containing syrup, highlighting the drug's potential neurological side effects (Linazasoro et al., 2000).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-[2-[(4-chlorophenyl)-phenylmethoxy]ethyl]piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClNO/c21-19-11-9-18(10-12-19)20(17-7-3-1-4-8-17)23-16-15-22-13-5-2-6-14-22/h1,3-4,7-12,20H,2,5-6,13-16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLNXBVJLPJNOSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
14984-68-0 (hydrochloride) | |
Record name | Cloperastine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003703762 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7048532 | |
Record name | Cloperastine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7048532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
178-180 | |
Record name | Cloperastine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09002 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Cloperastine | |
CAS RN |
3703-76-2 | |
Record name | Cloperastine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3703-76-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cloperastine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003703762 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cloperastine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09002 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Cloperastine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7048532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cloperastine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.948 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CLOPERASTINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69M5L7BXEK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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